7-Chloro-3-phenylbenzo[c]isoxazole
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Overview
Description
7-Chloro-3-phenylbenzo[c]isoxazole is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-3-phenylbenzo[c]isoxazole typically involves the cyclization of appropriate precursors. One common method is the (3 + 2) cycloaddition reaction between an alkyne and a nitrile oxide . This reaction can be catalyzed by metals such as copper (Cu) or ruthenium (Ru), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .
Industrial Production Methods: Industrial production methods for isoxazoles, including this compound, often involve microwave-assisted synthesis to enhance reaction rates and yields. This method allows for the rapid and efficient production of the compound under controlled conditions .
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-3-phenylbenzo[c]isoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide (NaI) in acetone.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxygenated derivatives, while substitution reactions can produce a range of halogenated compounds .
Scientific Research Applications
7-Chloro-3-phenylbenzo[c]isoxazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Chloro-3-phenylbenzo[c]isoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- 5-Chloro-3-phenylbenzo[c]isoxazole
- 7-Amino-3a,4-dihydro-3H-1benzopyrano[4,3-c]isoxazole
- Fluoroisoxazoles
Comparison: 7-Chloro-3-phenylbenzo[c]isoxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for specific research and industrial applications .
Properties
Molecular Formula |
C13H8ClNO |
---|---|
Molecular Weight |
229.66 g/mol |
IUPAC Name |
7-chloro-3-phenyl-2,1-benzoxazole |
InChI |
InChI=1S/C13H8ClNO/c14-11-8-4-7-10-12(11)15-16-13(10)9-5-2-1-3-6-9/h1-8H |
InChI Key |
MFZXVTWGWXVZMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC=C(C3=NO2)Cl |
Origin of Product |
United States |
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